molecular formula C31H34O6S B11080688 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate

5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B11080688
M. Wt: 534.7 g/mol
InChI Key: IYSQEMUKIAREPI-UHFFFAOYSA-N
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Description

5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate involves multiple steps. The starting materials typically include methoxy-substituted aromatic compounds and cyclopentane derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The spiro structure can be reduced under specific conditions to yield simpler cyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of spiro structures on biological activity. It may serve as a model compound for investigating the interactions between spiro compounds and biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may confer specific biological activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The methoxy groups and spiro structure may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1,2,3,4-tetrahydro-isoquinoline
  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)
  • Naphthalene, 1,2,3,4-tetrahydro-6-methoxy

Uniqueness

Compared to similar compounds, 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 4-methylbenzenesulfonate stands out due to its unique spiro structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H34O6S

Molecular Weight

534.7 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C31H34O6S/c1-21-8-12-24(13-9-21)38(32,33)37-28-20-23(35-3)11-15-26(28)31-18-6-7-29(31)30(16-4-5-17-30)25-14-10-22(34-2)19-27(25)36-31/h8-15,19-20,29H,4-7,16-18H2,1-3H3

InChI Key

IYSQEMUKIAREPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)OC)C34CCCC3C5(CCCC5)C6=C(O4)C=C(C=C6)OC

Origin of Product

United States

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